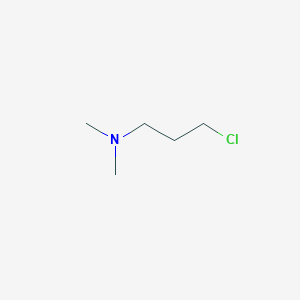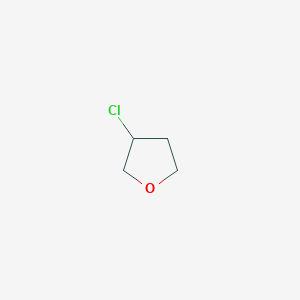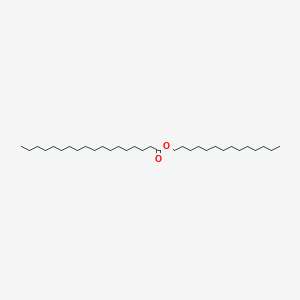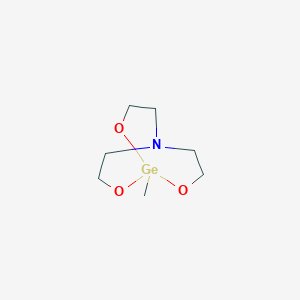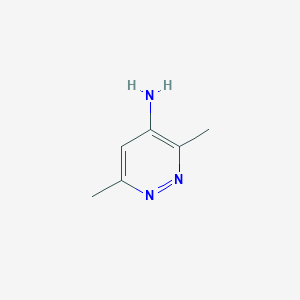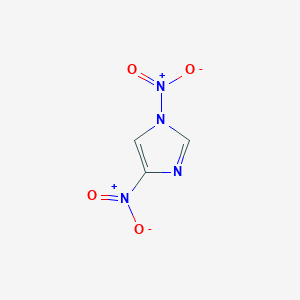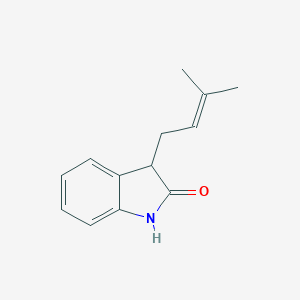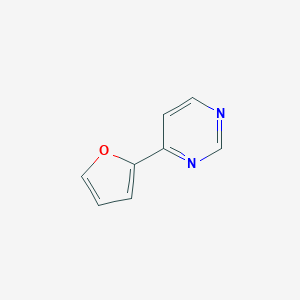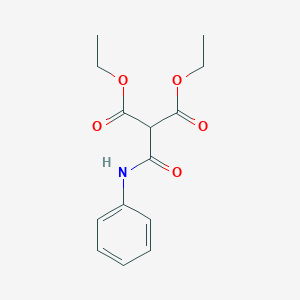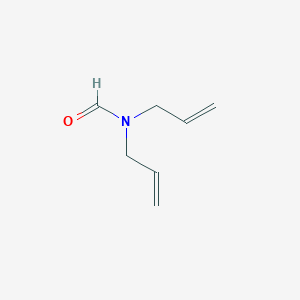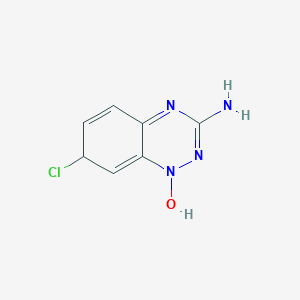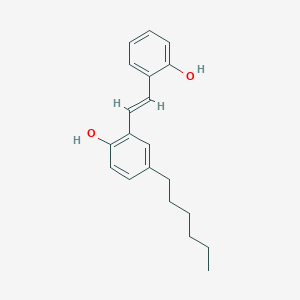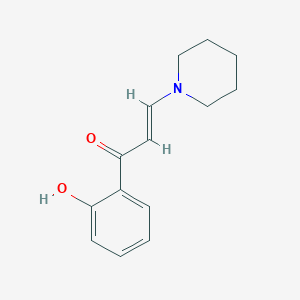
2'-Hydroxy-beta-piperidinoacrylophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2'-Hydroxy-beta-piperidinoacrylophenone, also known as HPPH, is a photosensitizer that has been used in various scientific research applications. It is a derivative of porphyrin, which is a naturally occurring molecule that plays an essential role in biological processes such as oxygen transport and energy production. HPPH has been studied extensively due to its unique properties, including its ability to selectively target cancer cells and its potential use in photodynamic therapy (PDT).
Mecanismo De Acción
2'-Hydroxy-beta-piperidinoacrylophenone works by absorbing light energy and transferring it to molecular oxygen, which then produces reactive oxygen species that can damage cellular components such as DNA and proteins. The production of reactive oxygen species is localized to the area where 2'-Hydroxy-beta-piperidinoacrylophenone is present, allowing for selective targeting of cancer cells.
Efectos Bioquímicos Y Fisiológicos
2'-Hydroxy-beta-piperidinoacrylophenone has been shown to have minimal toxicity and low systemic absorption, making it a safe and effective photosensitizer for use in PDT. It has also been shown to have anti-angiogenic properties, which can help to inhibit the growth and spread of cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 2'-Hydroxy-beta-piperidinoacrylophenone in lab experiments is its ability to selectively target cancer cells, which can help to reduce the risk of damage to healthy cells. However, one limitation is its relatively low absorption in the red region of the light spectrum, which can limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research involving 2'-Hydroxy-beta-piperidinoacrylophenone, including the development of new synthesis methods to improve yield and purity, the optimization of PDT protocols for maximum efficacy, and the exploration of new applications for 2'-Hydroxy-beta-piperidinoacrylophenone in areas such as imaging and drug delivery. Additionally, further studies are needed to fully understand the mechanisms of action and potential side effects of 2'-Hydroxy-beta-piperidinoacrylophenone in order to optimize its use in clinical settings.
Métodos De Síntesis
2'-Hydroxy-beta-piperidinoacrylophenone can be synthesized through a multi-step process that involves the conversion of 5,10,15,20-tetrakis(4-hydroxyphenyl)porphyrin into the desired product. The synthesis method has been optimized over the years, and various modifications have been made to improve the yield and purity of the final product.
Aplicaciones Científicas De Investigación
2'-Hydroxy-beta-piperidinoacrylophenone has been used in various scientific research applications, including cancer diagnosis and treatment. Its ability to selectively target cancer cells makes it a promising candidate for use in PDT, a non-invasive treatment that involves the use of light to activate a photosensitizer, which then produces reactive oxygen species that can kill cancer cells. 2'-Hydroxy-beta-piperidinoacrylophenone has also been used in imaging studies to visualize tumors and monitor their response to treatment.
Propiedades
Número CAS |
1084-62-4 |
|---|---|
Nombre del producto |
2'-Hydroxy-beta-piperidinoacrylophenone |
Fórmula molecular |
C14H17NO2 |
Peso molecular |
231.29 g/mol |
Nombre IUPAC |
(E)-1-(2-hydroxyphenyl)-3-piperidin-1-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO2/c16-13-7-3-2-6-12(13)14(17)8-11-15-9-4-1-5-10-15/h2-3,6-8,11,16H,1,4-5,9-10H2/b11-8+ |
Clave InChI |
OLUVXOMUDPAZCL-DHZHZOJOSA-N |
SMILES isomérico |
C1CCN(CC1)/C=C/C(=O)C2=CC=CC=C2O |
SMILES |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
SMILES canónico |
C1CCN(CC1)C=CC(=O)C2=CC=CC=C2O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



